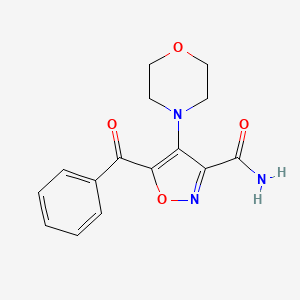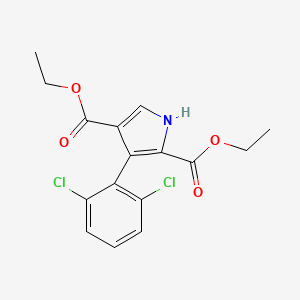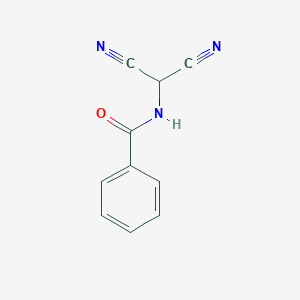![molecular formula C7H7P B12598518 1-Phosphabicyclo[2.2.2]octa-2,5,7-triene CAS No. 632340-40-0](/img/structure/B12598518.png)
1-Phosphabicyclo[2.2.2]octa-2,5,7-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phosphabicyclo[2.2.2]octa-2,5,7-triene is a unique organophosphorus compound characterized by its bicyclic structure. This compound consists of a phosphorus atom integrated into a bicyclo[2.2.2]octa-2,5,7-triene framework, making it an interesting subject for research in organic and inorganic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phosphabicyclo[2.2.2]octa-2,5,7-triene typically involves the reaction of bicyclo[2.2.2]octa-2,5,7-triene with a phosphorus-containing reagent. One common method includes the use of a rhodium (I) complex as a catalyst, which facilitates the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1-Phosphabicyclo[2.2.2]octa-2,5,7-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The phosphorus atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1-Phosphabicyclo[2.2.2]octa-2,5,7-triene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as a precursor for other organophosphorus compounds.
Wirkmechanismus
The mechanism of action of 1-Phosphabicyclo[2.2.2]octa-2,5,7-triene involves its interaction with various molecular targets. The phosphorus atom can form bonds with metals, making it a useful ligand in catalysis. The bicyclic structure also allows for unique interactions with other molecules, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]octa-2,5,7-triene: Lacks the phosphorus atom but shares the bicyclic structure.
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane: Contains oxygen atoms in the bicyclic structure along with phosphorus.
Uniqueness
1-Phosphabicyclo[2.2.2]octa-2,5,7-triene is unique due to the presence of the phosphorus atom within the bicyclic framework, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
632340-40-0 |
|---|---|
Molekularformel |
C7H7P |
Molekulargewicht |
122.10 g/mol |
IUPAC-Name |
1-phosphabicyclo[2.2.2]octa-2,5,7-triene |
InChI |
InChI=1S/C7H7P/c1-4-8-5-2-7(1)3-6-8/h1-7H |
InChI-Schlüssel |
AMAQKLKQYJZECJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CP2C=CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
![(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12598443.png)
![1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B12598447.png)

![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)
![Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12598463.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)
![2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B12598474.png)

![Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-](/img/structure/B12598481.png)
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime](/img/structure/B12598494.png)

![3-({2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)propan-1-ol](/img/structure/B12598498.png)

